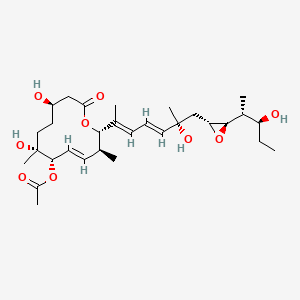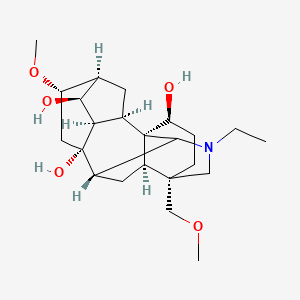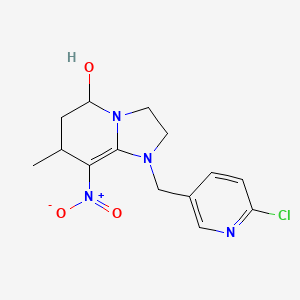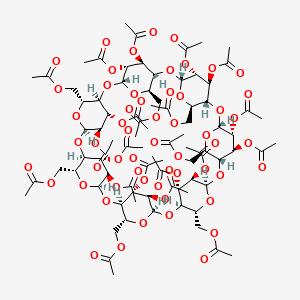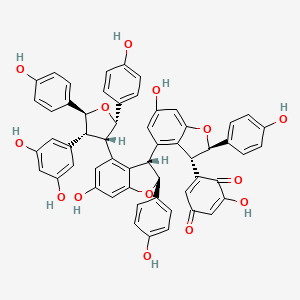
(-)-Kawain
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(-)-Kawain is a naturally occurring compound found in the roots of the kava plant (Piper methysticum). It is one of the major kavalactones, which are known for their psychoactive properties. This compound has been traditionally used in Pacific Island cultures for its calming and anxiolytic effects. The compound has gained scientific interest due to its potential therapeutic applications in modern medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Kawain can be achieved through several methods. One common approach involves the condensation of 4-methoxyphenylacetone with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps. The reaction conditions typically involve the use of strong bases such as sodium ethoxide and reducing agents like lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound often involves the extraction from kava roots using organic solvents such as ethanol or methanol. The extract is then purified through various chromatographic techniques to isolate this compound. This method is preferred due to the natural abundance of the compound in kava roots and the relatively simple extraction process.
化学反応の分析
Types of Reactions: (-)-Kawain undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various hydroxylated derivatives.
Reduction: The compound can be reduced to form dihydrokawain.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Dihydrokawain.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(-)-Kawain has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of kavalactones and their derivatives.
Biology: Investigated for its effects on the central nervous system and its potential as a natural anxiolytic agent.
Medicine: Explored for its potential therapeutic applications in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the formulation of dietary supplements and herbal remedies.
作用機序
The mechanism of action of (-)-Kawain involves its interaction with various molecular targets in the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and sedative effects. This compound may also inhibit the reuptake of neurotransmitters such as dopamine and serotonin, contributing to its mood-enhancing properties.
類似化合物との比較
- Methysticin
- Yangonin
- Desmethoxyyangonin
特性
CAS番号 |
188643-55-2 |
|---|---|
分子式 |
C14H14O3 |
分子量 |
230.26 g/mol |
IUPAC名 |
(2S)-4-methoxy-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3/b8-7+/t12-/m1/s1 |
InChIキー |
XEAQIWGXBXCYFX-ABZNLYFFSA-N |
SMILES |
COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 |
異性体SMILES |
COC1=CC(=O)O[C@@H](C1)/C=C/C2=CC=CC=C2 |
正規SMILES |
COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 |
Key on ui other cas no. |
500-64-1 |
同義語 |
cavain kavain kavain, (+-)-isomer kavain, (E)-(+-)-isomer kavain, (R)-(E)-isomer kavain, (R)-isomer kavaine kawain Neuronica Neuronika |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


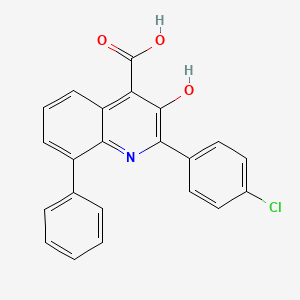
![1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)-4-pyrazolyl]methyl]-4-[(1-methyl-2-imidazolyl)methyl]piperazine](/img/structure/B1256657.png)
